molecular formula C18H17N5O B11284670 2-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol

2-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol

Cat. No.: B11284670
M. Wt: 319.4 g/mol
InChI Key: ZCPZFSPUWIWRBV-UHFFFAOYSA-N
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Description

2-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol is a complex organic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoxaline moiety, and an amino group attached to a methylphenol ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol typically involves multiple steps. One common method starts with the preparation of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine. This intermediate is then reacted with an appropriate substituted benzylideneamino compound in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatographic techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines.

Scientific Research Applications

2-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 and its potential antimicrobial activity make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol

InChI

InChI=1S/C18H17N5O/c1-3-16-21-22-18-17(20-13-10-11(2)8-9-15(13)24)19-12-6-4-5-7-14(12)23(16)18/h4-10,24H,3H2,1-2H3,(H,19,20)

InChI Key

ZCPZFSPUWIWRBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=C(C=CC(=C4)C)O

Origin of Product

United States

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